molecular formula C28H26FN5O3 B15076143 N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide CAS No. 881840-06-8

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B15076143
CAS No.: 881840-06-8
M. Wt: 499.5 g/mol
InChI Key: OOARWAURXMRRLA-KBVAKVRCSA-N
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Description

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the hydrazone linkage and the attachment of the propoxybenzamide moiety. The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for

Properties

CAS No.

881840-06-8

Molecular Formula

C28H26FN5O3

Molecular Weight

499.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C28H26FN5O3/c1-2-16-37-25-14-10-21(11-15-25)28(36)30-18-26(35)32-31-17-22-19-34(24-6-4-3-5-7-24)33-27(22)20-8-12-23(29)13-9-20/h3-15,17,19H,2,16,18H2,1H3,(H,30,36)(H,32,35)/b31-17+

InChI Key

OOARWAURXMRRLA-KBVAKVRCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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